4-Phenylsemicarbazide
Overview
Description
4-Phenylsemicarbazide is an organic compound with the molecular formula C7H9N3O. It is a derivative of semicarbazide, where a phenyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
Target of Action
The primary target of 4-Phenylsemicarbazide is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This reaction is important in the nitrogen cycle and also in the conversion of nitrogenous waste in the body.
Mode of Action
This compound interacts with its target, the urease enzyme, by inhibiting its activity
Pharmacokinetics
It is known that the compound is soluble in both alcohol and water , which suggests that it could be well-absorbed in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the urea cycle due to the inhibition of urease. This can lead to an accumulation of ammonia, a condition that can have various effects on the body, including neurotoxicity .
Biochemical Analysis
Biochemical Properties
4-Phenylsemicarbazide plays a significant role in biochemical reactions, particularly in the detection and quantification of aldehydes and ketones. It interacts with enzymes such as dehydrogenases and oxidases, forming stable hydrazones that can be easily detected. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, facilitating its use in various analytical techniques .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting specific enzymes involved in signal transduction. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby preventing substrate binding and catalysis. This inhibition can lead to changes in gene expression and cellular function. The compound also interacts with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions. At high doses, this compound can cause adverse effects such as organ damage and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aldehydes and ketones. It interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing the conversion of these substrates into their respective products. The compound also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s presence in the nucleus affects gene expression, while its localization in mitochondria impacts energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylsemicarbazide can be synthesized through several methods:
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Reaction of Phenylurea with Hydrazine Hydrate
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Hydrolysis of Benzal-4-Phenylsemicarbazone
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous reactors and automated purification systems is common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Phenylsemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Produces urea derivatives.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted semicarbazides.
Scientific Research Applications
4-Phenylsemicarbazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Comparison with Similar Compounds
4-Phenylsemicarbazide can be compared with other similar compounds such as:
1-Phenylsemicarbazide: Similar structure but differs in the position of the phenyl group.
4-Phenylthiosemicarbazide: Contains a sulfur atom instead of an oxygen atom.
Semicarbazide: Lacks the phenyl group, making it less hydrophobic and less reactive in certain reactions.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the phenyl group, which enhances its stability and makes it suitable for a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-amino-3-phenylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCKWYUCPREFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201957 | |
Record name | 4-Phenylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-47-3 | |
Record name | 4-Phenylsemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylsemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYLSEMICARBAZIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231527 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylsemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PHENYLSEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPU96SX57A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenylsemicarbazide?
A1: The molecular formula of this compound is C7H9N3O, and its molecular weight is 151.16 g/mol. []
Q2: What spectroscopic data is available to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups, such as N-H, C=O, and C-N, present in the molecule. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the number, type, and environment of hydrogen and carbon atoms in the molecule, respectively. [, , , ]
- Mass Spectrometry (MS): MS techniques are employed to determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure. [, , ]
Q3: Are there any crystallographic studies available for this compound?
A3: Yes, X-ray crystallographic studies have been conducted on this compound. [, , , ] These studies reveal the molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangements. They show that the molecule crystallizes with two independent molecules per asymmetric unit, stabilized by intermolecular N—H⋯O hydrogen bonds. []
Q4: How is this compound typically synthesized?
A4: this compound can be synthesized through different routes, including:
- Reaction of Phenyl Isocyanate with Hydrazine: This method involves the direct addition of hydrazine to phenyl isocyanate. []
- Reaction of Phenylhydrazine with Urea Derivatives: Another approach utilizes the reaction of phenylhydrazine with urea or its derivatives. []
Q5: What are some notable reactions of this compound?
A5: this compound is a versatile reagent in organic synthesis and readily participates in several key reactions, including:
- Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form semicarbazones, which are valuable intermediates in organic synthesis. [, , , , ]
- Cyclization Reactions: this compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles. [, , , , , ]
- Complexation Reactions: As a ligand, this compound can coordinate to metal ions, forming complexes with potential applications in catalysis and materials science. [, , , , , , ]
Q6: What are the primary applications of this compound?
A6: this compound finds applications in diverse fields, including:
- Corrosion Inhibition: Research suggests that both this compound and semicarbazide exhibit corrosion inhibitory properties on mild steel in hydrochloric acid. [] This protection likely stems from the molecules' ability to adsorb onto the metal surface, forming a protective layer that hinders corrosive agents' access.
- Anticonvulsant Activity: Studies have explored the anticonvulsant potential of this compound derivatives. [, ] While the exact mechanism of action remains to be fully elucidated, it is postulated that these compounds may modulate neurotransmitter activity in the central nervous system. []
- Chemosensors: A study demonstrated the use of a julolidine-based molecular receptor linked to this compound for sensing cyanide ions in aqueous media and living cells. [] The sensor operates via a Cu2+ displacement approach, exhibiting high selectivity and fluorescence enhancement.
Q7: Have computational methods been applied to study this compound?
A7: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods, have been employed to study this compound. [, , ] These studies provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule.
Q8: What is the significance of computational studies on this compound?
A8: Computational studies on this compound offer several benefits:
- Prediction of Molecular Properties: Computational methods allow for the prediction of various molecular properties, including vibrational frequencies, dipole moments, and electronic energy levels, which can be compared with experimental data for validation purposes. [, ]
- Elucidation of Reaction Mechanisms: DFT calculations can help elucidate reaction mechanisms involving this compound, providing insights into transition states, intermediates, and reaction pathways. []
- Rational Drug Design: In the context of drug discovery, computational studies can aid in the rational design of new this compound derivatives with improved pharmacological properties, such as enhanced potency and selectivity. []
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